molecular formula C9H7ClFNO B13274333 4-(2-Chloro-4-fluorophenyl)azetidin-2-one

4-(2-Chloro-4-fluorophenyl)azetidin-2-one

Cat. No.: B13274333
M. Wt: 199.61 g/mol
InChI Key: UGFSIVCMLJASRU-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)azetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of azetidinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidinones, while oxidation can produce azetidinone oxides .

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The combination of chloro and fluoro groups enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7ClFNO/c10-7-3-5(11)1-2-6(7)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

UGFSIVCMLJASRU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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